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molecular formula C14H20ClN3O3 B1646848 Tert-butyl 4-(6-chloropyrazin-2-yloxy)piperidine-1-carboxylate

Tert-butyl 4-(6-chloropyrazin-2-yloxy)piperidine-1-carboxylate

Cat. No. B1646848
M. Wt: 313.78 g/mol
InChI Key: MPBCWBPNOOKILN-UHFFFAOYSA-N
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Patent
US08183245B2

Procedure details

To a stirred solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (3.80 g, 18.9 mmol) in DMF (76 ml) was added sodium hydride (60% mineral oil dispersion; 0.906 g, 22.7 mmol) at 0° C. The reaction mixture was stirred for 1 hour, until hydrogen evolution ceased. 2,6 dichloropyrazine (2.81 g, 18.9 mmol) was added, and the reaction mixture was allowed to warm to room temperature. After 1 hour, the reaction was quenched with brine (100 mL) and extracted with EtOAc (2×200 mL). The combined EtOAc layers were dried over magnesium sulfate, filtered and concentrated to a crude residue that was purified by silica gel chromatography (EtOAc/Hexanes gradient) to afford tert-butyl 4-[(6-chloropyrazin-2-yl)oxy]piperidine-1-carboxylate as a yellow solid. LRMS calculated for C14H20ClN3O3 [M+Na]+, 336.1; found 336.1.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
0.906 g
Type
reactant
Reaction Step One
Name
Quantity
76 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.81 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3]1.[H-].[Na+].[H][H].[Cl:19][C:20]1[CH:25]=[N:24][CH:23]=[C:22](Cl)[N:21]=1>CN(C=O)C>[Cl:19][C:20]1[N:21]=[C:22]([O:1][CH:2]2[CH2:3][CH2:4][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:6][CH2:7]2)[CH:23]=[N:24][CH:25]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
OC1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
0.906 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
76 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
2.81 g
Type
reactant
Smiles
ClC1=NC(=CN=C1)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched with brine (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined EtOAc layers were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a crude residue that
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography (EtOAc/Hexanes gradient)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CN=CC(=N1)OC1CCN(CC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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